N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
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Overview
Description
N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide is a compound belonging to the class of N-(2-naphthyl)carboxamides. It is characterized by the presence of a naphthalene ring, an amide linkage, and a benzamide group. This compound has a molecular formula of C26H22N2O2 and a molecular weight of 394.47 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-2-ylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and a benzamide group but has additional functional groups that confer different properties and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: This compound has a similar naphthalene structure but differs in its functional groups and overall molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVUNQQWZZPHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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